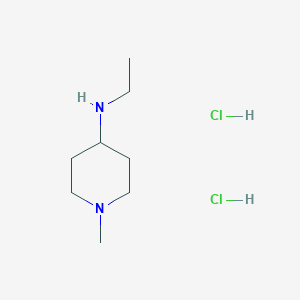

N-ethyl-1-methylpiperidin-4-amine dihydrochloride

Description

N-Ethyl-1-methylpiperidin-4-amine dihydrochloride is a piperidine derivative characterized by an ethyl group at the amine nitrogen and a methyl group at the 1-position of the piperidine ring, with two hydrochloric acid molecules forming the dihydrochloride salt. This compound’s structure enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

N-ethyl-1-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-3-9-8-4-6-10(2)7-5-8;;/h8-9H,3-7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMFTHYRFZUKJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(CC1)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methylpiperidin-4-amine dihydrochloride typically involves the reaction of N-ethyl-1-methylpiperidin-4-amine with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-methylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted piperidine derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as an essential building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in synthesizing other piperidine derivatives and related compounds.

2. Biology

- Neurotransmitter Studies : N-ethyl-1-methylpiperidin-4-amine dihydrochloride is employed in research focused on neurotransmitter systems, particularly in studying receptor interactions and signal transduction pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase, which plays a crucial role in neurotransmitter regulation.

3. Medicine

- Therapeutic Investigations : Research indicates that this compound may have therapeutic effects, particularly in pain modulation and neuroprotection. Its interaction with opioid receptors suggests potential applications in analgesia.

- Antiparasitic Activity : Studies demonstrate that it exhibits activity against Leishmania parasites, with effective concentrations ranging from 0.025 μM to 0.115 μM depending on structural modifications.

4. Industry

- Specialty Chemicals Production : The compound is utilized as an intermediate in the production of specialty chemicals, enhancing efficiency in various chemical manufacturing processes.

The following table summarizes key biological activities associated with this compound:

| Study | Biological Activity | EC₅₀ Value (μM) | Target |

|---|---|---|---|

| Study 1 | Dopamine receptor activation | 0.507 | Trace Amine Associated Receptor 1 (TAAR1) |

| Study 2 | Antiparasitic efficacy | 0.025 - 0.115 | Leishmania N-myristoyltransferase (NMT) |

| Study 3 | Neurotransmitter modulation | Varies | Dopaminergic & Serotonergic systems |

Case Studies

1. Anticancer Activity

- A study evaluated the anticancer properties of piperidine derivatives, including this compound, which induced late apoptosis in A549 lung cancer cells at concentrations leading to up to 82% late apoptosis induction.

2. Antimicrobial Efficacy

- Comparative studies highlighted the antimicrobial properties of this compound against Gram-positive bacteria, demonstrating moderate activity with minimum inhibitory concentrations (MIC) around 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Candida albicans.

Mechanism of Action

The mechanism of action of N-ethyl-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Chemical Comparisons

The table below highlights key differences between N-ethyl-1-methylpiperidin-4-amine dihydrochloride and similar compounds:

*Molecular weight estimated based on structural similarity to .

Key Differences in Substituents and Properties

- N-Alkyl Groups : The ethyl group in the target compound contrasts with larger substituents like phenethyl (Ethyl 4-ANPP) or pyranyl (). Smaller alkyl groups may reduce steric hindrance, favoring interactions with specific receptors .

- Dihydrochloride vs. Hydrochloride: Dihydrochloride salts (two HCl molecules) generally exhibit higher solubility in aqueous media compared to monohydrochlorides, critical for drug formulation (e.g., Levocetirizine dihydrochloride) .

- Aromatic vs. Aliphatic Substituents : Ethyl 4-ANPP’s phenyl and phenethyl groups likely confer lipophilicity, contrasting with the target compound’s aliphatic substituents, which may alter metabolic stability .

Biological Activity

N-ethyl-1-methylpiperidin-4-amine dihydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is a piperidine derivative with the following chemical structure:

- Molecular Formula : C₇H₁₈Cl₂N₂

- Molecular Weight : 195.15 g/mol

The compound features a piperidine ring, which is known for its role in various biological activities, particularly in neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound can modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation may lead to various physiological effects, including alterations in mood, cognition, and motor functions.

1. Neurotransmitter System Studies

Due to its structural similarity to neurotransmitters, this compound is utilized in studies investigating neurotransmitter systems. It has been shown to influence dopaminergic and serotonergic pathways, making it a candidate for research into treatments for psychiatric disorders such as schizophrenia and depression .

2. Antiparasitic Activity

Recent studies have indicated that compounds structurally related to this compound exhibit potential antiparasitic activity. For example, analogs have been tested against Leishmania species, demonstrating significant inhibition of myristoyltransferase (NMT), an essential enzyme for parasite survival . The inhibition of NMT may lead to pleiotropic effects on the parasite, making this compound a valuable tool in drug discovery against neglected tropical diseases.

Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound on animal models. The compound was administered at varying doses, revealing a dose-dependent activation of dopamine receptors. The study reported an EC₅₀ value of approximately 0.507 μM, indicating significant receptor activation compared to control substances .

Study 2: Antiparasitic Efficacy

In another study focusing on antiparasitic activity, researchers synthesized a series of compounds based on the piperidine core structure. Among these, this compound showed promising results against Leishmania parasites with an EC₅₀ value ranging from 0.025 μM to 0.115 μM depending on structural modifications . These findings suggest that small changes in the molecular structure can significantly enhance potency.

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

| Study | Biological Activity | EC₅₀ Value (μM) | Target |

|---|---|---|---|

| Study 1 | Dopamine receptor activation | 0.507 | TAAR1 |

| Study 2 | Antiparasitic efficacy | 0.025 - 0.115 | Leishmania NMT |

| Study 3 | Neurotransmitter modulation | Varies | Dopaminergic & Serotonergic systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.